molecular formula C18H15N3O4S B2748491 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 886921-70-6

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2748491
CAS No.: 886921-70-6
M. Wt: 369.4
InChI Key: GGMBLDOBYVKDTB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a novel synthetic compound designed for pharmaceutical research, incorporating two pharmacologically active moieties: a cinnamamide derivative and a 1,3,4-oxadiazole ring. Its structure is characteristic of modern hybrid molecules, which are developed to leverage multiple mechanisms of action, potentially overcoming limitations of single-target therapies . While direct biological data on this specific compound is not yet available in the public domain, its molecular framework provides strong rationale for investigating its potential in several research areas. The cinnamamide component is a well-documented scaffold in medicinal chemistry. Cinnamic acid and its derivatives possess documented antimicrobial, anticancer, and antioxidant properties . Specifically, cinnamamide hybrids have demonstrated significant activity against Gram-positive bacteria, including clinical strains, and can inhibit biofilm formation, which is crucial for combating resistant infections . Furthermore, the α,β-unsaturated bond in the cinnamic acid structure is often associated with anticancer activity, as seen in related compounds that show cytotoxicity against various human cancer cell lines . The 1,3,4-oxadiazole ring is a privileged structure in drug discovery. Compounds containing this heterocycle are known to exhibit a broad spectrum of biological activities, including antimicrobial and antitumor effects . The integration of a methylsulfonylphenyl group attached to the oxadiazole ring may influence the compound's electronic properties and binding interactions with biological targets, potentially enhancing its efficacy and selectivity . Researchers may be interested in evaluating this compound as a multifunctional agent for investigating new therapeutic strategies, particularly in oncology and microbiology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMBLDOBYVKDTB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the formation of the oxadiazole ring followed by the introduction of the cinnamamide moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride. After the formation of the oxadiazole ring, the cinnamamide moiety can be introduced through a coupling reaction with cinnamic acid or its derivatives under basic conditions .

Chemical Reactions Analysis

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s structural analogs can be categorized based on substituents attached to the 1,3,4-oxadiazole core:

Compound Substituents Key Features Reference
Target Compound 5-(2-(Methylsulfonyl)phenyl); 2-cinnamamide Electron-withdrawing -SO₂CH₃; conjugated cinnamamide -
PEGylated Oxadiazole (S10) 5-(Methylsulfonyl); PEG 10000 chain Enhanced solubility due to PEG; reduced membrane permeability
N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide (Compound 448) 5-(Methylthio); 2-nitrobenzamide Electron-donating -SCH₃; nitro group enhances antiviral activity
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole hybrid; thioether linkage Antimicrobial activity; bulky benzofuran increases steric hindrance
N-[4-(Aminosulfonyl)phenyl]-2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide 5-Benzyl; sulfonamide group Sulfonamide improves solubility; benzyl group may limit target accessibility

Key Observations :

  • Electronic Effects : Methylsulfonyl (-SO₂CH₃) in the target compound enhances electrophilicity compared to methylthio (-SCH₃) in antiviral analogs . This difference may influence redox stability and target binding.
  • Solubility : PEGylation () and sulfonamide groups () improve aqueous solubility, whereas the target compound’s cinnamamide may reduce solubility due to hydrophobicity.
  • Bioactivity : Methylthio and nitro substituents () correlate with antiviral activity, while benzofuran hybrids () show antimicrobial effects, suggesting substituent-dependent target specificity.
Physicochemical and Pharmacokinetic Properties
  • LogP : The target compound’s logP is likely higher than PEGylated analogs () but lower than benzyl-substituted derivatives (), balancing lipophilicity and absorption.
  • Synthetic Accessibility : The cinnamamide moiety requires precise coupling conditions, whereas acetamide or benzyl derivatives () are more straightforward to synthesize .

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H16N4O3S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : Not explicitly listed but related to the oxadiazole derivatives.

This compound features a cinnamide moiety linked to an oxadiazole ring, which is known for its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and sulfonyl chlorides under acidic or basic conditions.
  • Cinnamide Attachment : The oxadiazole intermediate is then reacted with cinnamic acid derivatives to form the final product.

Anticancer Properties

Recent studies have evaluated the anticancer activity of various cinnamide derivatives, including those related to this compound. Notably:

  • Cytotoxicity Against HepG2 Cells : In vitro studies have shown that related compounds exhibit significant cytotoxicity against HepG2 liver cancer cells. For instance, one derivative demonstrated an IC50 value of 4.23 μM, indicating strong antiproliferative effects compared to standard treatments like staurosporine (IC50 = 5.59 μM) .
CompoundIC50 (μM)Mechanism of Action
Cinnamide Derivative4.23Induces apoptosis via p53 activation
Staurosporine5.59General kinase inhibitor

The mechanisms through which these compounds exert their biological effects include:

  • Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry analyses have shown that certain derivatives can cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, some studies have suggested that compounds containing the oxadiazole moiety can exhibit anti-inflammatory effects by modulating pathways involved in inflammation:

  • NF-kB Pathway Modulation : Certain derivatives have been shown to increase NF-kB activity by 10–15%, indicating potential use in inflammatory conditions . This modulation suggests a dual role in both promoting apoptosis in cancer cells and reducing inflammation.

Case Studies and Research Findings

Several case studies have explored the biological activities of similar compounds:

  • Study on Antiproliferative Activity : A series of cinnamide derivatives were synthesized and tested against HepG2 cells. The most potent compound displayed significant cytotoxicity and was found to induce apoptosis through intrinsic pathways .
  • Inflammation Studies : Research on related oxadiazole compounds demonstrated their ability to inhibit inflammatory cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. Characterization :

  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • HPLC for purity assessment (>95% recommended for biological assays) .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

Q. Example Table: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Oxadiazole formationPOCl₃, 110°C, 6h7892%
Amide couplingEDC/HOBt, DCM, RT6595%
Sulfonyl oxidationm-CPBA, CH₂Cl₂, 0°C8598%

Basic Question: How is the three-dimensional conformation of this compound analyzed, and what intermolecular interactions are critical?

Answer:

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C—H···O/N interactions) .
  • DFT calculations : Predicts electronic structure and stability using basis sets like 6-31G* for second-row elements .
  • π-π stacking : Observed between the oxadiazole ring and aromatic moieties, influencing solubility and bioactivity .

Q. Critical Interactions :

  • Hydrogen bonds : Between sulfonyl oxygen and water/biological targets (e.g., enzyme active sites) .
  • Van der Waals forces : Stabilize hydrophobic regions in protein binding pockets .

Advanced Question: What methodological approaches resolve contradictions in biological activity data across studies?

Answer: Contradictions may arise from:

  • Assay variability : Use standardized protocols (e.g., Alamar Blue for antimicrobial activity , MTT for cytotoxicity ).
  • Structural analogs : Compare substituent effects (e.g., methylsulfonyl vs. methoxy groups) using SAR tables .

Q. Example Table: Biological Activity Comparison

CompoundSubstituentIC₅₀ (µM)TargetReference
Analog AMethylsulfonyl3.2AChE
Analog BMethoxy12.1AChE

Resolution : Meta-analysis of structural motifs (e.g., electron-withdrawing groups enhance enzyme inhibition ).

Advanced Question: How are computational models (e.g., molecular docking, DFT) applied to predict bioactivity and stability?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., Mycobacterium tuberculosis Enoyl-ACP reductase ). Key interactions: sulfonyl-oxygen with NAD+ cofactor .
  • DFT analysis : Calculate HOMO-LUMO gaps to assess electronic stability (B3LYP/6-31G* level recommended) .

Q. Example Binding Energy Results :

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Target compoundAChE (4EY7)-9.2
Reference drugAChE (4EY7)-8.5

Advanced Question: What strategies mitigate degradation during storage or biological assays?

Answer:

  • Stability studies : Monitor via accelerated degradation (40°C/75% RH for 4 weeks) with HPLC .
  • Formulation : Use lyophilization or DMSO stocks (-20°C) to prevent hydrolysis of the oxadiazole ring .

Q. Degradation Pathways :

  • Hydrolysis : Oxadiazole ring cleavage under acidic/alkaline conditions .
  • Oxidation : Sulfonyl group stability confirmed via TGA/DSC .

Advanced Question: How do substituents on the oxadiazole ring modulate pharmacological properties?

Answer:

  • Electron-withdrawing groups (e.g., methylsulfonyl) : Enhance enzyme inhibition (lower IC₅₀) by polar interactions .
  • Bulky substituents : Reduce solubility but improve target selectivity (e.g., anticancer activity) .

Q. SAR Table :

SubstituentLogPSolubility (mg/mL)Anticancer IC₅₀ (µM)
Methylsulfonyl2.10.84.5
Methoxy1.81.512.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.